XLogP Differentiation: 1.4–2.3-fold Lower Lipophilicity than the Phenethyl Analog
The target compound exhibits a computed XLogP of 1.7, which is 0.33 log units lower than the 3-(2-phenylethyl) analog (XLogP 2.03, CAS 3889-20-1) [1]. This difference corresponds to an approximately 2.1-fold lower octanol-water partition coefficient, indicating reduced lipophilicity conferred by the pyridine nitrogen. The 3-(pyridin-3-yl) comparator (XLogP 1.3, CAS 99419-73-5) is 0.4 log units more hydrophilic than the target compound, reflecting the absence of the ethylene linker . LogP values between 1 and 3 are generally considered optimal for oral bioavailability; the target compound's XLogP of 1.7 sits within this range, whereas the phenethyl analog at 2.03 approaches the upper boundary.
| Evidence Dimension | Computed XLogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP 1.7 |
| Comparator Or Baseline | 3-(2-Phenylethyl) analog: XLogP 2.03; 3-(Pyridin-3-yl) analog: XLogP 1.3 |
| Quantified Difference | ΔXLogP = -0.33 vs. phenethyl (2.1-fold lower partition); ΔXLogP = +0.4 vs. pyridin-3-yl |
| Conditions | Computed by XLogP3 algorithm via PubChem and AMBinter database entries |
Why This Matters
For screening library selection, the 0.33 log unit difference in XLogP between the target compound and its phenethyl analog translates to measurably distinct predicted aqueous solubility and membrane permeability profiles, making direct compound substitution invalid without reassaying potency and ADME parameters.
- [1] AMBinter, AMB6566577, 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, CAS 3889-20-1. logP 2.0273, PSA 77.7. View Source
